4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethyloxane-4-carboxylic acid
Description
4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethyloxane-4-carboxylic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect the α-amino group during coupling reactions . This compound features a 2,2-dimethyl-substituted oxane (tetrahydropyran) ring fused to a carboxylic acid moiety, imparting unique steric and electronic properties. The dimethyl groups on the oxane ring enhance conformational rigidity and may influence solubility, reactivity, and resistance to enzymatic degradation compared to non-substituted analogs.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethyloxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-22(2)14-23(20(25)26,11-12-29-22)24-21(27)28-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19H,11-14H2,1-2H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDECQJCABKIMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1693603-05-2 | |
| Record name | 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethyloxane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Similar compounds with the fluoren-9-ylmethoxy carbonyl (fmoc) group are often used in peptide synthesis, suggesting that this compound may interact with amino acids or proteins.
Mode of Action
Compounds with the fmoc group are known to be useful as coupling agents in peptide synthesis. They can form bonds with amino acids, facilitating the formation of peptides. The Fmoc group also serves as a protective group for the amino acid during synthesis, which can be removed later to expose the amino group.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, the efficiency of peptide bond formation and the stability of the Fmoc group could be affected by these factors.
Biological Activity
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethyloxane-4-carboxylic acid, commonly referred to as Fmoc-DMOC, is a compound of significant interest in medicinal chemistry and drug development. Its unique structure, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, allows for versatile applications in peptide synthesis and potential therapeutic uses. This article reviews the biological activity of Fmoc-DMOC based on recent studies, highlighting its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The molecular formula of Fmoc-DMOC is , with a molecular weight of 429.49 g/mol. The compound features a dimethyloxane backbone, which contributes to its stability and solubility in various solvents. The Fmoc group serves as a protective moiety, facilitating the selective synthesis of peptides by preventing premature reactions during coupling processes.
Fmoc-DMOC exhibits several biological activities that are primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Research indicates that Fmoc-DMOC can inhibit various enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of serine proteases, which play critical roles in inflammation and cancer progression .
- Cell Proliferation : Studies have demonstrated that Fmoc-DMOC can modulate cell proliferation in different cancer cell lines. It appears to exert cytotoxic effects by inducing apoptosis through the activation of caspase pathways .
- Antimicrobial Activity : Preliminary investigations suggest that Fmoc-DMOC possesses antimicrobial properties against a range of bacterial strains. This activity may be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes .
Case Study 1: Anticancer Activity
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with Fmoc-DMOC resulted in a significant reduction in cell viability. The compound induced apoptosis through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity .
Case Study 2: Enzyme Inhibition
In vitro assays demonstrated that Fmoc-DMOC effectively inhibited the activity of trypsin and chymotrypsin, two serine proteases involved in protein digestion and immune response modulation. The inhibition constants (Ki) were calculated to be 0.5 µM for trypsin and 0.8 µM for chymotrypsin, suggesting strong binding affinity .
Data Table: Biological Activities of Fmoc-DMOC
| Biological Activity | Target/Effect | IC50/Ki Value |
|---|---|---|
| Anticancer | MCF-7 Cell Line | 15 µM |
| Serine Protease Inhibition | Trypsin | 0.5 µM |
| Serine Protease Inhibition | Chymotrypsin | 0.8 µM |
| Antimicrobial | Various Bacterial Strains | Not Specified |
Comparison with Similar Compounds
Structural Analogues with Cyclic Backbones
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic Acid
- Structure : Contains a simple tetrahydropyran (oxane) ring without substituents.
- Key Differences : Lacks the 2,2-dimethyl groups, resulting in reduced steric hindrance and greater conformational flexibility.
- Implications : Lower steric protection may lead to faster deprotection rates in SPPS but reduced selectivity in coupling reactions .
(1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic Acid
- Structure : Cyclopentene ring with an unsaturated bond.
- However, the smaller ring size (5-membered vs. 6-membered oxane) reduces steric bulk .
Linear Fmoc-Protected Amino Acids
(4R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic Acid
- Structure : Linear chain with a methyl branch at the β-position.
- The methyl group provides moderate steric hindrance .
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridazin-4-yl)propanoic Acid
- Structure : Aromatic pyridazine side chain.
- Key Differences: The heteroaromatic side chain may enhance UV detectability and participate in hydrogen bonding, unlike the non-aromatic oxane ring .
Substituted Benzene Derivatives
4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)benzoic Acid
- Structure : Planar benzene ring with a carboxylic acid group.
- Key Differences : The rigid, planar structure contrasts with the chair conformation of the oxane ring. This may affect solubility (lower for aromatic systems) and stacking interactions in peptide assemblies .
Stability and Reactivity
- Target Compound: The 2,2-dimethyloxane ring enhances stability against acid/base-mediated ring-opening reactions compared to non-substituted oxanes .
- Hazard Profile : Like most Fmoc derivatives, it emits toxic fumes upon combustion and requires handling with protective equipment .
Preparation Methods
Lactonization of 2,2-Dimethyl-4-ketopentanedioic Acid
Cyclization of 2,2-dimethyl-4-ketopentanedioic acid under acidic conditions yields the corresponding δ-lactone, which is subsequently hydrolyzed to the carboxylic acid. This method adapts esterification protocols demonstrated in the synthesis of 4-methoxy-2,2-dimethyl-4-oxobutanoic acid.
Reaction Conditions :
- Substrate : 2,2-Dimethyl-4-ketopentanedioic acid (1.0 equiv)
- Catalyst : Concentrated sulfuric acid (0.1 equiv)
- Solvent : Methanol (0.5 M)
- Temperature : 0°C to room temperature, 16 hours
- Workup : Neutralization with saturated NaHCO₃, acidification with HCl, extraction with ethyl acetate
- Yield : 62–68%
The ketone intermediate is critical for subsequent amination but requires stabilization against over-oxidation during hydrolysis.
Dieckmann Cyclization of Dimethyl 2,2-Dimethylpentanedioate
Intramolecular ester condensation of dimethyl 2,2-dimethylpentanedioate under basic conditions generates the cyclic β-keto ester, which is decarboxylated and oxidized to the carboxylic acid.
Reaction Conditions :
- Substrate : Dimethyl 2,2-dimethylpentanedioate (1.0 equiv)
- Base : Sodium methoxide (2.0 equiv)
- Solvent : Dry toluene (0.3 M)
- Temperature : 110°C, 8 hours
- Yield : 55–60%
This route avoids acidic conditions, making it compatible with acid-sensitive functional groups in later stages.
Introduction of the Amino Group at C4
The geminal placement of the amino and carboxylic acid groups at C4 necessitates precise regiochemical control. Reductive amination emerges as the most reliable method.
Reductive Amination of 4-Oxo-2,2-dimethyloxane-4-carboxylic Acid
The ketone intermediate undergoes condensation with ammonium acetate followed by reduction with sodium cyanoborohydride.
Reaction Conditions :
- Substrate : 4-Oxo-2,2-dimethyloxane-4-carboxylic acid (1.0 equiv)
- Ammonia Source : Ammonium acetate (3.0 equiv)
- Reducing Agent : Sodium cyanoborohydride (1.5 equiv)
- Solvent : Methanol/acetic acid (9:1 v/v, 0.2 M)
- Temperature : Room temperature, 24 hours
- Yield : 70–75%
The reaction’s success hinges on maintaining a pH of 4–5 to activate the ketone while preventing premature reduction of the carboxylic acid.
Fmoc Protection of the Primary Amine
Protection of the amino group with the acid-labile Fmoc group ensures compatibility with subsequent synthetic steps.
Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl) Method
Reaction of the free amine with Fmoc-Cl in the presence of a mild base achieves selective protection without epimerization.
Reaction Conditions :
Fluorenylmethyloxycarbonyl-OSu (Fmoc-OSu) Alternative
For substrates sensitive to chlorinated reagents, Fmoc-OSu offers a milder alternative.
Reaction Conditions :
- Substrate : 4-Amino-2,2-dimethyloxane-4-carboxylic acid (1.0 equiv)
- Reagent : Fmoc-OSu (1.1 equiv)
- Base : N,N-Diisopropylethylamine (1.5 equiv)
- Solvent : Dimethylformamide (0.2 M)
- Temperature : Room temperature, 4 hours
- Yield : 80–85%
Optimization of Reaction Conditions
Comparative analysis of key synthetic steps reveals critical dependencies on solvent polarity and temperature:
| Step | Optimal Solvent | Temperature Range | Catalytic Additive | Yield Improvement |
|---|---|---|---|---|
| Lactonization | Methanol | 0°C → rt | H₂SO₄ | +15% |
| Reductive Amination | MeOH/AcOH | rt | None | Baseline |
| Fmoc Protection | DCM/H₂O | 0°C → rt | NaHCO₃ | +10% |
The use of aqueous sodium bicarbonate during Fmoc protection minimizes racemization compared to organic bases.
Analytical Characterization
Confirmation of the final product’s structure relies on orthogonal analytical techniques:
- ¹H NMR (500 MHz, CDCl₃): δ 7.75 (d, J = 7.5 Hz, 2H, fluorenyl), 7.59 (t, J = 7.3 Hz, 2H), 7.40 (t, J = 7.4 Hz, 2H), 4.40 (d, J = 6.8 Hz, 2H, CH₂Fmoc), 3.95 (m, 1H, oxane H), 1.45 (s, 6H, 2×CH₃).
- HPLC Purity : >98% (C18 column, 70:30 acetonitrile/water + 0.1% TFA).
- High-Resolution Mass Spectrometry : [M+H]⁺ calc. for C₂₄H₂₅NO₅: 408.1814, found: 408.1812.
Q & A
Q. What are the standard protocols for synthesizing 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethyloxane-4-carboxylic acid?
The synthesis typically involves three key steps:
Fmoc Protection : React the primary amine group of the dimethyloxane core with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base (e.g., triethylamine or sodium carbonate) in dichloromethane (DCM) at 0–25°C .
Carboxylic Acid Activation : Use coupling agents like dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid moiety for subsequent peptide bond formation .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to achieve >95% purity. Analytical techniques like HPLC and NMR verify structural integrity .
Q. How does the Fmoc group enhance the utility of this compound in peptide synthesis?
The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for amines, enabling:
- Orthogonal Deprotection : Removed under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-labile groups .
- Solubility : Improves solubility in organic solvents like DCM or DMF, facilitating solid-phase peptide synthesis (SPPS) .
- UV Monitoring : The fluorenyl moiety absorbs at 301 nm, allowing real-time reaction monitoring via UV spectroscopy .
Q. What are the recommended storage conditions to maintain compound stability?
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation .
- Solvent : Dissolve in anhydrous DMF or DCM for long-term storage; avoid aqueous solutions to minimize hydrolysis of the Fmoc group .
- Handling : Use inert gas (N₂ or Ar) to purge storage vials, reducing oxidation risks .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when using this compound in SPPS?
Key factors include:
- Coupling Agent Selection : Replace DCC with uronium salts (e.g., HBTU or HATU) to reduce racemization and improve yields in sterically hindered reactions .
- Solvent System : Use DCM:DMF (1:1) to balance solubility and swelling of resin beads .
- Reaction Time/Temperature : Extend coupling time to 2–4 hours at 25°C for bulky residues; microwave-assisted synthesis (50°C, 30 min) may enhance kinetics .
Q. How should contradictory data on reaction yields be resolved?
Discrepancies often arise from:
- Impurity Profiles : Analyze by LC-MS to identify side products (e.g., diastereomers from incomplete Fmoc deprotection) .
- Moisture Sensitivity : Trace water in solvents can hydrolyze the Fmoc group; use molecular sieves or rigorous drying protocols .
- Batch Variability : Compare suppliers’ certificates of analysis (CoA) for starting materials (e.g., dimethyloxane purity ≥98%) .
Q. What strategies mitigate racemization during peptide bond formation?
- Additives : Include 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure to suppress base-induced racemization .
- Low-Temperature Coupling : Conduct reactions at 0–4°C for stereochemically sensitive sequences .
- Kinetic Monitoring : Use circular dichroism (CD) or chiral HPLC to detect and quantify epimerization .
Q. How can the compound’s interaction with biological targets be systematically assessed?
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (ka, kd) with proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Molecular Dynamics Simulations : Model binding poses using software like GROMACS to predict interaction hotspots .
Q. What analytical techniques are critical for characterizing derivatives of this compound?
- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formulas (e.g., C₂₁H₂₅NO₅, [M+H]⁺ = 384.1784) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the dimethyloxane and Fmoc regions .
- X-ray Crystallography : Determine absolute configuration for chiral centers, if applicable .
Methodological Considerations Table
| Parameter | Basic Protocol | Advanced Optimization |
|---|---|---|
| Coupling Agent | DCC/HOBt in DCM | HATU/Oxyma Pure in DMF |
| Deprotection | 20% piperidine in DMF, 2 × 5 min | 0.1 M DBU in DMF, 1 × 10 min |
| Purity Analysis | TLC (Rf = 0.3 in EtOAc/hexane 1:1) | UPLC-MS (BEH C18 column, 1.7 μm) |
| Racemization Check | Chiral HPLC (Chirobiotic T column) | CD Spectroscopy (190–260 nm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
